molecular formula C6H6BrNO2S B2609701 2-Amino-2-(4-bromothiophen-2-yl)acetic acid CAS No. 1249266-30-5

2-Amino-2-(4-bromothiophen-2-yl)acetic acid

Cat. No.: B2609701
CAS No.: 1249266-30-5
M. Wt: 236.08
InChI Key: WNBYQSCOCGSHRI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromothiophen-2-yl)acetic acid is an organic compound featuring a brominated thiophene ring attached to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-bromothiophen-2-yl)acetic acid typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of Amino Acetic Acid: The brominated thiophene is then reacted with glycine or its derivatives under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the bromine substituent or the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated or reduced carboxyl derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

2-Amino-2-(4-bromothiophen-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 2-Amino-2-(4-bromothiophen-2-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids. The bromine substituent and the amino acid moiety may facilitate binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-2-(4-chlorothiophen-2-yl)acetic acid
  • 2-Amino-2-(4-fluorothiophen-2-yl)acetic acid
  • 2-Amino-2-(4-methylthiophen-2-yl)acetic acid

Uniqueness: 2-Amino-2-(4-bromothiophen-2-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-amino-2-(4-bromothiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYQSCOCGSHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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